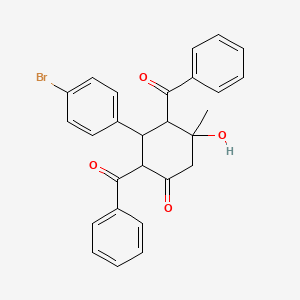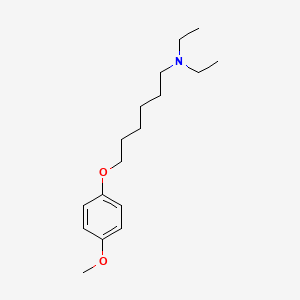![molecular formula C14H17N3O3 B5114893 3,5-dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B5114893.png)
3,5-dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, a nitrophenoxy group at position 4, and a propyl chain linking the nitrophenoxy group to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:
Preparation of 4-nitrophenoxypropyl bromide: This intermediate can be synthesized by reacting 4-nitrophenol with 1-bromopropane in the presence of a base such as potassium carbonate.
Formation of the pyrazole ring: The pyrazole ring can be formed by reacting acetylacetone with hydrazine hydrate to yield 3,5-dimethylpyrazole.
Coupling reaction: The final step involves the coupling of 3,5-dimethylpyrazole with 4-nitrophenoxypropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
3,5-Dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitrophenoxy group can participate in electron transfer reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitrophenol: Similar structure but lacks the pyrazole ring.
3,5-Dimethylpyrazole: Lacks the nitrophenoxypropyl group.
4-Nitrophenoxypropyl derivatives: Similar side chain but different core structures.
Uniqueness
3,5-Dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole is unique due to the combination of the pyrazole ring and the nitrophenoxypropyl group. This combination imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-14(11(2)16-15-10)4-3-9-20-13-7-5-12(6-8-13)17(18)19/h5-8H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGNMCJWGXBBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5114822.png)
![1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE](/img/structure/B5114826.png)
![{3-benzyl-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5114842.png)

![N-(FURAN-2-YLMETHYL)-2-{2-[N-(2-METHOXY-5-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE](/img/structure/B5114851.png)
![1-(4-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5114858.png)
![N-(3,4-dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5114866.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B5114873.png)
![4-chloro-N-(4-chloro-2-methylphenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5114877.png)
![[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](4-methoxyphenyl)methanone](/img/structure/B5114885.png)
![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5114899.png)

![methyl 2-({N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]glycyl}amino)benzoate](/img/structure/B5114916.png)

